5-(羟甲基)-6-甲基烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

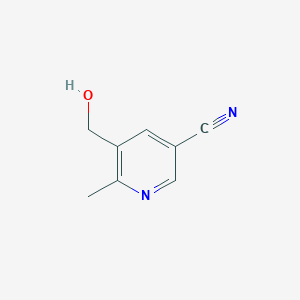

5-(Hydroxymethyl)-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the nicotinonitrile core

科学研究应用

5-(Hydroxymethyl)-6-methylnicotinonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.

Medicine: It is explored for its potential use in drug development. Its ability to undergo various chemical modifications makes it a promising candidate for the design of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.

作用机制

Target of Action

Similar compounds such as tolterodine act on muscarinic receptors, specifically m2 and m3 subtypes . These receptors play a crucial role in mediating urinary bladder contraction and salivation .

Biochemical Pathways

Related compounds like 5-hydroxymethylfurfural (hmf) have been shown to be involved in the biosynthesis of 2,5-furandicarboxylic acid (fdca) via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase .

Pharmacokinetics

Similar compounds like fesoterodine are well absorbed after oral administration and are rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . In patients with moderate hepatic impairment, the maximum concentration (Cmax) and area under the curve (AUC) of the active metabolite are increased .

Result of Action

Related compounds like 5-hydroxymethylfurfural have been shown to ameliorate allergic inflammation in hmc-1 cells by inactivating nf-κb and mapk signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-6-methylnicotinonitrile. For instance, the production of related compounds like 5-Hydroxymethylfurfural is influenced by temperature and water content . Additionally, 5-hydroxymethylation has been proposed as a novel environmental biosensor, changing in response to environmental factors and leading to disease development .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-6-methylnicotinonitrile typically involves the reaction of 6-methylnicotinonitrile with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the hydroxymethyl group. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of 5-(Hydroxymethyl)-6-methylnicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or crystallization.

化学反应分析

Types of Reactions

5-(Hydroxymethyl)-6-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-(Carboxymethyl)-6-methylnicotinonitrile.

Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 5-(Hydroxymethyl)-6-methyl-aminomethylpyridine.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Common reagents for nucleophilic substitution include alkyl halides and sodium hydride (NaH) as a base.

Major Products Formed

Oxidation: 5-(Carboxymethyl)-6-methylnicotinonitrile

Reduction: 5-(Hydroxymethyl)-6-methyl-aminomethylpyridine

Substitution: Various substituted derivatives depending on the nucleophile used

相似化合物的比较

Similar Compounds

5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different core structure. It is used in the production of biofuels and chemicals.

6-Methylnicotinonitrile: The parent compound of 5-(Hydroxymethyl)-6-methylnicotinonitrile, lacking the hydroxymethyl group.

5-(Chloromethyl)furfural: A halogenated derivative of 5-(Hydroxymethyl)furfural with similar reactivity.

Uniqueness

5-(Hydroxymethyl)-6-methylnicotinonitrile is unique due to the presence of both a hydroxymethyl group and a methyl group on the nicotinonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

生物活性

5-(Hydroxymethyl)-6-methylnicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, pharmacological properties, and applications in scientific research.

Synthesis

The synthesis of 5-(Hydroxymethyl)-6-methylnicotinonitrile typically involves the reaction of 6-methylnicotinonitrile with formaldehyde under basic conditions, often using sodium or potassium hydroxide as a catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials.

Target of Action

Similar compounds, such as tolterodine, act on muscarinic receptors, specifically the M2 and M3 subtypes. This suggests that 5-(Hydroxymethyl)-6-methylnicotinonitrile may also interact with these receptors, influencing various physiological responses.

Biochemical Pathways

Related compounds have shown involvement in significant biochemical pathways. For instance, 5-hydroxymethylfurfural (HMF) has been implicated in the biosynthesis of 2,5-furandicarboxylic acid (FDCA) through a bi-enzymatic cascade system. This indicates that 5-(Hydroxymethyl)-6-methylnicotinonitrile could similarly participate in complex metabolic processes.

Pharmacokinetics

While specific pharmacokinetic data for 5-(Hydroxymethyl)-6-methylnicotinonitrile is limited, analogous compounds such as fesoterodine are known to be well absorbed after oral administration and rapidly hydrolyzed by nonspecific esterases to active metabolites. This suggests that 5-(Hydroxymethyl)-6-methylnicotinonitrile may exhibit similar pharmacokinetic properties.

Biological Activity

Research indicates that 5-(Hydroxymethyl)-6-methylnicotinonitrile may possess various biological activities, including:

- Anti-inflammatory effects : Related compounds like HMF have demonstrated the ability to ameliorate allergic inflammation by inhibiting NF-κB and MAPK signaling pathways.

- Potential therapeutic applications : The compound is being investigated for its interactions with biological molecules and its potential as a therapeutic agent in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 5-(Hydroxymethyl)-6-methylnicotinonitrile:

- Inhibition Studies : Research has shown that similar compounds can act as inhibitors of specific enzymes involved in inflammatory processes. For example, inhibitors of 15-Prostaglandin Dehydrogenase (15-PGDH) have been shown to double PGE2 levels in vivo and accelerate recovery in mouse models after bone marrow transplantation .

- Therapeutic Potential : A study highlighted the efficacy of small molecules similar to 5-(Hydroxymethyl)-6-methylnicotinonitrile in enhancing tissue recovery post-injury or surgery, suggesting potential applications in regenerative medicine .

- Chemical Modifications : The compound's ability to undergo various chemical reactions enhances its utility in synthesizing derivatives with improved biological activity. For instance, oxidation can convert the hydroxymethyl group into a carboxyl group, potentially altering its pharmacological profile.

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-(Hydroxymethyl)furfural | Hydroxymethyl group; used in biofuel production | Anti-inflammatory; metabolic pathway involvement |

| 6-Methylnicotinonitrile | Parent compound; lacks hydroxymethyl functionality | Base compound for further modifications |

| 5-(Chloromethyl)furfural | Halogenated derivative; similar reactivity | Potentially altered biological activity |

属性

IUPAC Name |

5-(hydroxymethyl)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-8(5-11)2-7(3-9)4-10-6/h2,4,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONUZBDMJCXEDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。